molecular formula C28H32O14 B15295805 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one

7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B15295805
M. Wt: 592.5 g/mol
InChI Key: JFAJUIZNHKHDGQ-NBCFGUOBSA-N
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Description

7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one: is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes methoxy groups and glycosidic linkages. It is often studied for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, including the formation of the benzopyran core and the subsequent attachment of glycosidic moieties. Common synthetic routes may include:

    Formation of the Benzopyran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Glycosylation: The glycosidic linkages are formed by reacting the benzopyran core with glycosyl donors (e.g., xylopyranosyl and glucopyranosyl derivatives) under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the benzopyran core, potentially converting it to dihydrobenzopyran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding glycosidic linkages and benzopyran chemistry.

Biology

Biologically, the compound is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects, including its ability to modulate enzyme activity and cellular pathways. It may be explored as a lead compound for developing new pharmaceuticals.

Industry

Industrially, the compound’s unique properties make it useful in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

    Interacting with Receptors: Binding to cell surface or intracellular receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one is unique due to its specific combination of methoxy groups and glycosidic linkages. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

7-methoxy-4-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)15-9-20(30)40-17-7-14(37-2)8-18(21(15)17)41-28-26(35)24(33)23(32)19(42-28)11-39-27-25(34)22(31)16(29)10-38-27/h3-9,16,19,22-29,31-35H,10-11H2,1-2H3/t16-,19-,22+,23-,24+,25-,26-,27+,28-/m1/s1

InChI Key

JFAJUIZNHKHDGQ-NBCFGUOBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

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